molecular formula C8H6BrN3O2 B1292642 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-84-9

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292642
CAS No.: 1000343-84-9
M. Wt: 256.06 g/mol
InChI Key: GCTFWAVAJXTYKT-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position on the pyrrolo[2,3-b]pyridine ring system. It has a molecular formula of C8H6BrN3O2 and a molecular weight of 256.06 g/mol . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for regulating organ development, angiogenesis, and other physiological processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anticancer agent. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure and sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity need to be carefully evaluated to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitro group can be introduced at the 3rd position through nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The methyl group at the 6th position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group at the 3rd position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The methyl group at the 6th position can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydride, potassium carbonate).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, iron powder), solvents (e.g., ethanol, acetic acid), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Reduction Reactions: Formation of 5-Bromo-6-methyl-3-amino-1H-pyrrolo[2,3-b]pyridine.

    Oxidation Reactions: Formation of 5-Bromo-6-carboxy-3-nitro-1H-pyrrolo[2,3-b]pyridine or 5-Bromo-6-formyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Chemical Biology: It is used as a probe to study the biological pathways involving FGFR signaling and its role in various diseases.

    Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents with improved efficacy and selectivity.

    Material Science:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and nitro groups, making it less specific in its biological activity.

    6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may affect its reactivity and binding affinity to molecular targets.

    5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which is crucial for its biological activity as a kinase inhibitor.

Uniqueness

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the pyrrolo[2,3-b]pyridine ring system. This combination of functional groups enhances its specificity and potency as a kinase inhibitor, making it a valuable compound for scientific research and drug discovery.

Properties

IUPAC Name

5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFWAVAJXTYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646856
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-84-9
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000343-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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